molecular formula C22H26N5OS.CH3O4S<br>C23H29N5O5S2 B14697936 Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate CAS No. 26021-89-6

Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate

Cat. No.: B14697936
CAS No.: 26021-89-6
M. Wt: 519.6 g/mol
InChI Key: BZNHGBSVURHYCR-UHFFFAOYSA-M
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Description

Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate: is a complex organic compound that belongs to the class of benzothiazolium salts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the azo group, and the addition of various substituents. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Azo Group: The azo group can be introduced through diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Addition of Substituents: The butyl, cyanoethyl, methoxy, and methyl groups are introduced through various alkylation and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the benzothiazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the study of azo compounds and their reactivity.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

Industry:

  • Utilized in the production of dyes and pigments due to its vibrant color properties.
  • Applied in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:

    Interact with DNA and proteins: The compound can bind to DNA and proteins, affecting their structure and function.

    Generate reactive oxygen species (ROS): The compound can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

    Inhibit specific enzymes: The compound may inhibit enzymes involved in critical biological pathways, affecting cellular metabolism and signaling.

Comparison with Similar Compounds

    Benzothiazolium salts: Compounds with similar benzothiazole structures but different substituents.

    Azo compounds: Compounds containing the azo group (-N=N-) with various aromatic or aliphatic substituents.

Uniqueness:

  • The unique combination of the benzothiazole ring, azo group, and specific substituents in Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate imparts distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with molecular targets, making it valuable in various scientific and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

26021-89-6

Molecular Formula

C22H26N5OS.CH3O4S
C23H29N5O5S2

Molecular Weight

519.6 g/mol

IUPAC Name

3-[N-butyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propanenitrile;methyl sulfate

InChI

InChI=1S/C22H26N5OS.CH4O4S/c1-4-5-14-27(15-6-13-23)18-9-7-17(8-10-18)24-25-22-26(2)20-12-11-19(28-3)16-21(20)29-22;1-5-6(2,3)4/h7-12,16H,4-6,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BZNHGBSVURHYCR-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-]

Origin of Product

United States

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